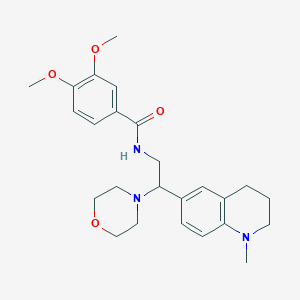
3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It combines structural features of benzamide and tetrahydroquinoline, which are known for various pharmacological effects. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C26H27N3O4
- SMILES Notation :
CC1=CC2=C(C=C1)C(=C(C=C2)OC)C(=O)N(C(CC3=CC=CC=C3)C(=O)N(C(=O)C(C4=CC=CC=C4)N(C(=O)C5=CC=CC=C5)))
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : It has been shown to bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter pathways.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, which can lead to altered cellular signaling.
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, potentially protecting cells from oxidative stress.
Biological Activity Overview
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotection
In a neurodegenerative model using SH-SY5Y neuroblastoma cells, the compound showed a dose-dependent reduction in cell death induced by oxidative stress. The study highlighted its potential for treating conditions like Alzheimer's disease by modulating neuroinflammatory responses and enhancing neuronal survival.
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydroquinoline derivatives effectively inhibited the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
The neuroprotective potential of this compound is noteworthy. Research has highlighted the role of tetrahydroquinoline derivatives in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
Case Study:
In a preclinical model of neurodegeneration, a related compound was found to reduce neuronal cell death induced by excitotoxicity. The mechanism involved NMDA receptor antagonism, which is crucial for preventing excitotoxic damage in neurological disorders .
Mechanistic Insights
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity: Compounds in this class can inhibit key enzymes involved in cancer progression and neurodegeneration.
- Modulation of Receptor Activity: The ability to interact with neurotransmitter receptors allows these compounds to influence synaptic transmission and neuroprotection.
Data Tables
特性
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-27-10-4-5-18-15-19(6-8-21(18)27)22(28-11-13-32-14-12-28)17-26-25(29)20-7-9-23(30-2)24(16-20)31-3/h6-9,15-16,22H,4-5,10-14,17H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQLHPONYIURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














